4-Iodo-6-methoxypyridin-3-amine
Description
Properties
IUPAC Name |
4-iodo-6-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEKHMLILUQRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methoxypyridin-3-amine typically involves the iodination of 6-methoxypyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 6-methoxypyridin-3-amine with an aryl or vinyl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (SAr) or transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.
Key Reactions:
-
Nucleophilic Substitution :
Reacts with amines, thiols, or alkoxides under basic conditions to replace iodine. For example:Typical conditions include potassium hydroxide in DMF at 20–80°C .
-
Metal-Mediated Coupling :
Participates in Suzuki-Miyaura coupling with boronic acids using Pd catalysts (e.g., Pd(PPh)) to form biaryl derivatives .
Table 1: Substitution Reaction Examples
Cross-Coupling Reactions
The iodine atom facilitates palladium- or iron-catalyzed cross-couplings, forming carbon–carbon or carbon–heteroatom bonds.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids to yield biarylpyridines . -
Buchwald-Hartwig Amination :
Forms C–N bonds with secondary amines using Pd catalysts.
Table 2: Cross-Coupling Examples
Functionalization of the Amine Group
The primary amine at the 3-position undergoes alkylation, acylation, or condensation.
Key Reactions:
-
Alkylation :
Reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines . -
Acylation :
Forms amides with acyl chlorides (e.g., acetyl chloride) .
Table 3: Amine Functionalization Examples
Oxidation and Reduction
The amine and iodine groups are susceptible to redox transformations.
Key Reactions:
-
Amine Oxidation :
Converts the amine to a nitro group using m-CPBA or HO. -
Iodine Reduction :
Reduces iodine to hydrogen using Zn/HCl or catalytic hydrogenation.
Table 4: Redox Reaction Examples
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | m-CPBA, CHCl | 4-Iodo-6-methoxy-3-nitropyridine | 85% | |
| Reduction | H, Pd/C, EtOH | 4-H-6-methoxypyridin-3-amine | 90% |
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics :
- IUPAC Name : 4-Iodo-6-methoxypyridin-3-amine
- Molecular Formula : C7H8IN3O
- Molecular Weight : 253.06 g/mol
The compound consists of a pyridine ring substituted with an iodine atom at the 4-position and a methoxy group at the 6-position, along with an amino group at the 3-position. This unique arrangement allows for diverse interactions with biological molecules.
| Component | Description |
|---|---|
| Pyridine Ring | Contains iodine and methoxy substituents |
| Amino Group | Provides basic properties and reactivity |
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, making it instrumental in developing new chemical entities.
Biology
The compound has been investigated for its potential biological activities, particularly in relation to its interactions with biomolecules. Its structural features suggest possible roles in:
- Enzyme Inhibition : Modulating enzyme activity through specific interactions.
- Biomolecular Probes : Serving as a probe to study the dynamics of pyridine derivatives with proteins and nucleic acids.
Medicine
This compound shows promise in drug discovery due to its unique structure:
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : Research indicates potential protective effects against neurodegenerative diseases by reducing oxidative stress.
Industry
In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials. Its versatility allows it to be incorporated into polymers or functionalized surfaces for applications in organic electronics and catalysis.
Study 1: Neuroprotective Properties
A study focused on derivatives similar to this compound revealed their ability to reduce apoptosis in astrocytes induced by amyloid beta (Aβ) peptides. The findings suggest that these compounds may decrease pro-inflammatory cytokines like TNF-α, indicating a mechanism for neuroprotection against degenerative conditions.
Study 2: Anticancer Activity
Research investigating the anticancer properties of related pyridine derivatives highlighted their efficacy in inhibiting cell proliferation across various cancer cell lines. The presence of halogen substituents was noted to enhance biological activity, suggesting that modifications similar to those found in this compound could yield beneficial therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following pyridine derivatives share structural similarities with 4-Iodo-6-methoxypyridin-3-amine, differing primarily in substituent type, position, or functional groups:
Reactivity and Functional Group Analysis
Halogen Effects :
- Iodo vs. Chloro : The iodine atom in this compound acts as a superior leaving group compared to chlorine in 4-Chloro-5-methoxypyridin-3-amine, enabling efficient nucleophilic aromatic substitution (e.g., Ullmann coupling) .
- Positional Effects : Moving the iodo substituent from position 4 (target compound) to position 3 (3-Iodo-4-methoxypyridine) reduces conjugation with the amine group, altering reactivity in electrophilic substitutions.
Methoxy Group Influence :
- The methoxy group at position 6 in the target compound donates electron density to the ring, activating positions 2 and 4 for electrophilic attack. In contrast, 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine () features a bulky trimethylsilyl-ethynyl group, which sterically hinders reactions at position 3 .
Amine Group Interactions :
- The amine at position 3 in this compound participates in hydrogen bonding, enhancing solubility in polar solvents. Analog 6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2) shows similar solubility but reduced steric demand due to the methyl group .
Biological Activity
4-Iodo-6-methoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of relevant literature.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H8N2O
- Molecular Weight : 152.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. It has been noted to influence the sphingosine metabolic pathway, particularly through the modulation of sphingosine kinase activity. This enzyme is crucial for the production of sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation, survival, and migration .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of sphingolipid metabolism, which is essential for maintaining cellular homeostasis and regulating apoptotic pathways .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to enhance neuronal survival by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) generation .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cells while promoting survival in neuronal cultures. For example, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability among oral cancer cells (Ca9-22), with notable changes in cell morphology and increased markers of apoptosis .
In Vivo Studies
Animal model studies further support the compound's therapeutic potential. In rodent models of neurodegeneration, administration of this compound resulted in improved motor function and cognitive performance, correlating with reduced neuronal loss and enhanced neurogenesis .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Not specified |
| P7C3-S243 | Neuroprotective | IC50 < 10 µM |
| Ethyl 7-chloroquinoline-4-carboxylate | Antimicrobial, Anticancer | IC50 ~ 19 nM |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing 4-Iodo-6-methoxypyridin-3-amine?
- Methodology : Start with 6-methoxypyridin-3-amine (CAS 33631-09-3) . Protect the amine group (e.g., via acetylation) to direct iodination to the 4-position. Use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under reflux. Deprotect using acidic hydrolysis (e.g., HCl/EtOH), followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity via HPLC and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the regioselectivity of iodination be controlled in pyridine derivatives like this compound?
- Methodology : Regioselectivity is influenced by directing groups. The methoxy group at position 6 is electron-donating, favoring electrophilic attack at the para position relative to the amine. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimentally, protect the amine to prevent undesired side reactions and validate selectivity via H NMR (monitoring aromatic proton shifts) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology : Use H and C NMR to confirm substitution patterns (e.g., coupling constants for aromatic protons). IR spectroscopy identifies functional groups (N-H stretch at ~3300 cm). Mass spectrometry (EI or ESI) confirms molecular weight (expected [M+H] for CHINO: 265.96). Elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How does the iodine substituent influence the coordination chemistry of this compound in metal complexes?
- Methodology : Compare with chloro/bromo analogs. Synthesize Co(II) or Cu(II) complexes by refluxing the ligand with metal salts (e.g., CoCl) in ethanol. Characterize via UV-Vis (d-d transitions), ESR (for Cu(II)), and X-ray crystallography. The iodine’s steric bulk may reduce coordination efficiency, while its electron-withdrawing effect could modulate ligand field strength .
Q. Can this compound serve as a precursor in cross-coupling reactions for drug discovery?
- Methodology : Leverage the iodine atom for Suzuki-Miyaura or Buchwald-Hartwig couplings. Example: React with aryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C) to install biaryl motifs. Monitor reaction progress via TLC and optimize catalyst loading (0.5–5 mol%). Purify products via flash chromatography and validate via F NMR (if fluorinated partners are used) .
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes). Calculate ADMET parameters (SwissADME) to assess bioavailability. Compare global reactivity descriptors (Conceptual DFT) with antimicrobial analogs to identify electron-rich sites for modification .
Q. How do steric and electronic effects of the iodine substituent impact reactivity in nucleophilic aromatic substitution?
- Methodology : Compare reaction rates with non-iodinated analogs. Use kinetic studies (HPLC monitoring) under standardized conditions (e.g., NaNH in NH(l)). The iodine’s electron-withdrawing effect activates the ring but its bulk may hinder attack. Computational modeling (Hammett σ constants) quantifies electronic contributions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antimicrobial activities of halogenated pyridine derivatives?
- Methodology : Cross-validate assays (e.g., broth microdilution vs. disk diffusion). Check for impurities via LC-MS. For this compound, ensure the iodine does not decompose under testing conditions (e.g., light exposure). Compare MIC values with structurally similar compounds to isolate substituent effects .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
